molecular formula C6H4BrFO3S B6249752 3-bromophenyl sulfurofluoridate CAS No. 2263788-39-0

3-bromophenyl sulfurofluoridate

Cat. No. B6249752
CAS RN: 2263788-39-0
M. Wt: 255.1
InChI Key:
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Description

3-Bromophenyl sulfurofluoridate (3-BPSF) is an organofluorine compound used in a variety of scientific applications. It is a small molecule with a molecular weight of 249.9 g/mol and a melting point of 83-85°C. 3-BPSF is a colorless, odorless, and slightly hygroscopic liquid. It is soluble in water, alcohols, and ethers, and is insoluble in hydrocarbons. 3-BPSF is a versatile compound with a wide range of uses in synthetic chemistry, materials science, and biochemistry.

Scientific Research Applications

3-bromophenyl sulfurofluoridate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as aryl sulfonates, aryl sulfonyl fluorides, and aryl sulfonamides. It is also used as a catalyst in the synthesis of polymers, such as polyethylene and polypropylene. In biochemistry, 3-bromophenyl sulfurofluoridate is used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anti-depressants.

Mechanism of Action

3-bromophenyl sulfurofluoridate is an organofluorine compound that can act as a Lewis acid or a Bronsted acid. As a Lewis acid, 3-bromophenyl sulfurofluoridate can act as a catalyst in a variety of organic reactions. As a Bronsted acid, it can act as a proton donor in acid-base reactions. 3-bromophenyl sulfurofluoridate can also act as a nucleophile, attacking electrophilic centers in organic molecules.
Biochemical and Physiological Effects
3-bromophenyl sulfurofluoridate is a relatively non-toxic compound that has minimal effects on the biochemical and physiological functions of the body. It is not known to be metabolized by the body, and is rapidly excreted in the urine. In laboratory animals, 3-bromophenyl sulfurofluoridate has been shown to have no effect on the cardiovascular system, liver, or kidneys.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-bromophenyl sulfurofluoridate in laboratory experiments is its low toxicity. It is relatively non-toxic and has minimal effects on the biochemical and physiological functions of the body. However, 3-bromophenyl sulfurofluoridate is a volatile compound with a low boiling point, and it may evaporate quickly in open systems. In addition, 3-bromophenyl sulfurofluoridate is a hygroscopic compound and may absorb moisture from the air, which can reduce its effectiveness.

Future Directions

The potential applications of 3-bromophenyl sulfurofluoridate are vast, and there are a number of areas for further research. These include the development of new synthesis methods for 3-bromophenyl sulfurofluoridate, the development of new catalysts based on 3-bromophenyl sulfurofluoridate, and the exploration of its use in drug synthesis and drug delivery systems. Additionally, further research could be conducted to explore the biological effects of 3-bromophenyl sulfurofluoridate and its potential applications in the treatment of diseases. Finally, research could be conducted to explore the potential of 3-bromophenyl sulfurofluoridate as a green solvent for chemical reactions.

Synthesis Methods

3-bromophenyl sulfurofluoridate is synthesized through a series of steps. First, bromobenzene is reacted with sulfur dioxide and fluorosulfuric acid in an aqueous solution to form bromophenyl sulfonic acid. This acid is then treated with sodium fluoride to form 3-bromophenyl sulfonyl fluoride. Finally, 3-bromophenyl sulfonyl fluoride is reacted with sodium hydroxide to form 3-bromophenyl sulfurofluoridate.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-bromophenyl sulfurofluoridate can be achieved through a substitution reaction between 3-bromophenol and sulfurofluoridic acid.", "Starting Materials": [ "3-bromophenol", "Sulfurofluoridic acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "To a solution of 3-bromophenol (1.0 eq) in diethyl ether, add sulfurofluoridic acid (1.2 eq) dropwise with stirring at room temperature.", "After the addition is complete, stir the reaction mixture for an additional 2 hours.", "Add a solution of sodium hydroxide (1.2 eq) in water to the reaction mixture and stir for 30 minutes.", "Extract the organic layer with diethyl ether and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography to obtain 3-bromophenyl sulfurofluoridate as a white solid." ] }

CAS RN

2263788-39-0

Product Name

3-bromophenyl sulfurofluoridate

Molecular Formula

C6H4BrFO3S

Molecular Weight

255.1

Purity

95

Origin of Product

United States

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